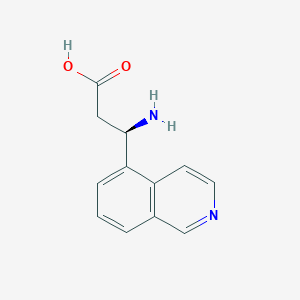

(3R)-3-Amino-3-(5-isoquinolyl)propanoic acid

説明

(3R)-3-Amino-3-(5-isoquinolyl)propanoic acid is a chiral β-amino acid derivative featuring an isoquinoline moiety at the 5-position of its aromatic ring.

特性

分子式 |

C12H12N2O2 |

|---|---|

分子量 |

216.24 g/mol |

IUPAC名 |

(3R)-3-amino-3-isoquinolin-5-ylpropanoic acid |

InChI |

InChI=1S/C12H12N2O2/c13-11(6-12(15)16)10-3-1-2-8-7-14-5-4-9(8)10/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m1/s1 |

InChIキー |

ZYAHQEKWBMGZPI-LLVKDONJSA-N |

異性体SMILES |

C1=CC2=C(C=CN=C2)C(=C1)[C@@H](CC(=O)O)N |

正規SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(CC(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.

Formation of the Amino Acid Backbone: The isoquinoline derivative undergoes a series of reactions to introduce the amino acid backbone. This may involve steps such as alkylation, reduction, and amination.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (3R)-enantiomer.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

Catalysis: Utilizing catalytic processes to improve yield and selectivity.

Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the isoquinoline ring.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives and modified amino acids.

科学的研究の応用

Chemistry:

Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology:

Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.

Medicine:

Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

Industry:

Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.

作用機序

The mechanism of action of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed analysis based on available

Table 1: Structural and Functional Comparisons

Key Differences

Aromatic System: The target compound contains an isoquinoline ring, a bicyclic aromatic system, whereas (R)-2-Amino-3-(pyridin-3-yl)propanoic acid features a monocyclic pyridine ring. Isoquinoline’s extended π-system may enhance binding affinity to hydrophobic pockets in biological targets compared to pyridine .

Stereochemistry and Substitution: The R-configuration in the target compound contrasts with the S-configuration in the dihydroisoquinoline derivative . Stereochemistry significantly impacts interactions with chiral biomolecules (e.g., enzymes or transporters). The 5-position substitution on isoquinoline may confer unique electronic and steric properties compared to 3-substituted pyridine derivatives.

Functional Group Placement: The amino and carboxylic acid groups in the target compound are both attached to the same carbon (C3), creating a constrained geometry. In contrast, (R)-2-Amino-3-(pyridin-3-yl)propanoic acid has a linear β-amino acid structure with greater conformational flexibility .

Limitations and Gaps in Evidence

- No experimental data (e.g., NMR, HPLC purity, biological assays) are available for the target compound.

生物活性

(3R)-3-Amino-3-(5-isoquinolyl)propanoic acid, a chiral amino acid derivative, has garnered significant interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into the compound's biological activity, focusing on its mechanisms of action, receptor interactions, enzyme inhibition, and relevant case studies.

Chemical Structure and Properties

The compound features an isoquinoline moiety, which is crucial for its biological activity. The presence of this heterocyclic structure allows the compound to interact with various biological targets, particularly in the central nervous system (CNS).

The biological activity of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid can be attributed to two primary mechanisms:

- Receptor Binding : The isoquinoline structure facilitates binding to neurotransmitter receptors, especially N-methyl-D-aspartate (NMDA) receptors. This interaction can modulate receptor activity, potentially leading to neuroprotective effects and alterations in neurotransmission pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, impacting levels of critical neurotransmitters such as glutamate. This inhibition can affect synaptic plasticity and neuronal signaling.

Neuroprotective Effects

Research indicates that (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid exhibits neuroprotective properties. In vitro studies have shown that the compound can protect neurons from excitotoxicity induced by excessive glutamate levels, which is a common pathological feature in neurodegenerative diseases.

Antimicrobial Activity

Although primarily studied for its neuroprotective effects, preliminary studies suggest potential antimicrobial activity. Derivatives of similar compounds have shown efficacy against multidrug-resistant pathogens, indicating a broader spectrum of biological activity that warrants further investigation .

Study 1: Neuroprotective Mechanisms

A study published in a peer-reviewed journal explored the neuroprotective mechanisms of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid in a model of excitotoxicity. The results demonstrated that treatment with the compound significantly reduced neuronal death and preserved synaptic integrity in cultured neurons exposed to high levels of glutamate. The study concluded that the compound's ability to modulate NMDA receptor activity was a key factor in its protective effects.

Study 2: Enzyme Interaction

Another research effort focused on the enzyme inhibition properties of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid. The study identified specific enzymes involved in glutamate metabolism that were inhibited by the compound, leading to altered neurotransmitter levels and improved cognitive function in animal models of Alzheimer's disease.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。